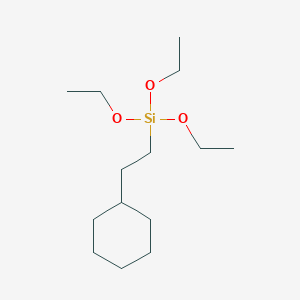

(2-Cyclohexylethyl)triethoxysilane

Cat. No. B8419127

M. Wt: 274.47 g/mol

InChI Key: ZQUCFSJTZVIWRB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08895770B2

Procedure details

(2-Triethoxysilylethyl)divinylcyclohexane was prepared from triethoxysilane and 1,2,4-trivinylcyclohexane using the procedure disclosed in Example 1 of U.S. Pat. No. 7,696,269 for trimethoxysilane and 1,2,4-trivinylcyclohexane. A 5 liter, three-neck round bottomed flask fitted with a heating mantle, mechanical stirrer, addition funnel, Friedrich condenser, nitrogen inlet and thermocouple/temperature controller was charged with 1800 g TVCH (11.1 moles) and 3.6 g of a solution (1 wt % Pt) of Karstedt's platinum catalyst in xylene. The contents of the flask were stirred and heated to 90° C. Triethoxysilane (1641 g, 9.99 moles), which had been placed in the addition funnel, was then added slowly over a four hour period to control the exotherm. The temperature remained between 101-109° C. during the addition. The SiH/Vinyl molar ratio in the reaction was 1:3. GC analysis of the crude reaction product gave 21 wt % unreacted TVCH, 48 wt % mono-hydrosilylated product, ((2-Triethoxysilylethyl)divinylcyclohexane), 26.3 wt % bis ((2-Triethoxysilylethyl)vinylcyclohexane and 2.7 wt % tris ((2-Triethoxysilylethyl)cyclohexane. The gravimetric ratio of mono to bis was 1.82.

[Compound]

Name

solution

Quantity

3.6 g

Type

reactant

Reaction Step Four

[Compound]

Name

SiH Vinyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH:11]([CH:13]1[CH2:18][CH2:17][CH:16](C=C)[CH2:15][CH:14]1[CH:21]=[CH2:22])=[CH2:12].CO[SiH](OC)OC.[C:30]1([CH3:37])[C:31](C)=[CH:32][CH:33]=[CH:34][CH:35]=1>[Pt]>[CH2:1]([O:3][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[CH2:22][CH2:21][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][C:13]1([CH:11]=[CH2:12])[CH:30]=[CH2:35])[CH3:2].[CH2:1]([O:3][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[CH2:12][CH2:11][CH:13]=[CH:37][CH:30]1[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]1)[CH3:2].[CH2:1]([O:3][Si:4]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[CH2:12][CH2:11][CH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[SiH](OCC)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1C(CC(CC1)C=C)C=C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO[SiH](OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1C(CC(CC1)C=C)C=C

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

1641 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[SiH](OCC)OCC

|

Step Six

[Compound]

|

Name

|

SiH Vinyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The contents of the flask were stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5 liter, three-neck round bottomed flask fitted with a heating mantle, mechanical stirrer, addition funnel, Friedrich condenser, nitrogen inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added slowly over a four hour period

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The temperature remained between 101-109° C. during the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

GC analysis of the crude reaction product

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)O[Si](CCC1C(CCCC1)(C=C)C=C)(OCC)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)O[Si](CCC=CC1CCCCC1)(OCC)OCC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)O[Si](CCC1CCCCC1)(OCC)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |